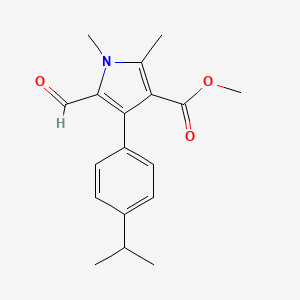

Methyl 5-formyl-4-(4-isopropylphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate

Description

Methyl 5-formyl-4-(4-isopropylphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative characterized by a formyl group at position 5, a 4-isopropylphenyl substituent at position 4, and methyl groups at positions 1 and 2. The 4-isopropylphenyl group contributes to steric bulk and lipophilicity, which may influence solubility and membrane permeability in biological systems. The formyl group introduces electrophilic reactivity, making the compound a candidate for further derivatization or covalent interactions with biomolecules.

Properties

IUPAC Name |

methyl 5-formyl-1,2-dimethyl-4-(4-propan-2-ylphenyl)pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-11(2)13-6-8-14(9-7-13)17-15(10-20)19(4)12(3)16(17)18(21)22-5/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCJPCCYVVLTDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C)C=O)C2=CC=C(C=C2)C(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-formyl-4-(4-isopropylphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-isopropylbenzaldehyde with a suitable pyrrole precursor under acidic or basic conditions, followed by formylation and esterification reactions to introduce the formyl and methyl ester groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-4-(4-isopropylphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed

Oxidation: Carboxylic acid derivatives

Reduction: Hydroxymethyl derivatives

Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Methyl 5-formyl-4-(4-isopropylphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Biological Activity

Methyl 5-formyl-4-(4-isopropylphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound that exhibits notable biological activities. Its unique structure, characterized by the pyrrole ring and various substituents, contributes to its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrole core with a formyl group at the 5-position and an isopropylphenyl substituent at the 4-position. This structural arrangement is significant for its biological interactions and mechanisms of action.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives, including this compound. In vitro assays have demonstrated effectiveness against a range of bacterial and fungal pathogens.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 8a | 15 | 12 |

| 8b | 18 | 14 |

| 8c | 20 | 10 |

| Target Compound | 21 (specific data on this compound not provided) | 15 (specific data on this compound not provided) |

These results indicate that the compound has significant antibacterial properties, particularly against Gram-positive bacteria, and moderate antifungal activity.

Cell Growth Inhibition

In studies involving cell cultures, this compound has been shown to suppress cell growth while enhancing glucose uptake and ATP production in monoclonal antibody-producing cells. This suggests a dual role in promoting metabolic activity while inhibiting proliferation, which can be beneficial in therapeutic contexts where controlled cell growth is desired.

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in metabolism and growth regulation. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrole ring can significantly alter its biological efficacy. For instance, derivatives with specific substitutions have shown varying degrees of effectiveness in enhancing cell-specific productivity in antibody production processes.

Case Studies and Research Findings

- Antimicrobial Screening : A series of derivatives were synthesized and tested for their antimicrobial activity. The results indicated that structural variations significantly impacted their efficacy against both bacterial and fungal strains.

- Monoclonal Antibody Production : Research demonstrated that the introduction of this compound into cell culture systems improved monoclonal antibody yields while maintaining cell viability. This was attributed to enhanced metabolic activity without compromising cellular health.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison of Pyrrole Derivatives and Analogs

Key Observations:

Core Heterocycle Differences: The target compound’s pyrrole core contrasts with the oxazole in ’s derivative. Oxazoles, with an oxygen atom, exhibit weaker aromaticity but greater polarity .

Substituent Effects :

- The 4-isopropylphenyl group (target compound and W54011) introduces steric hindrance and lipophilicity, likely improving membrane permeability compared to the cyclopropylmethyl group in ’s oxazole derivative. However, excessive lipophilicity may reduce aqueous solubility.

- The formyl group at position 5 in the target compound provides a reactive aldehyde for Schiff base formation or nucleophilic additions, absent in the methyl-substituted oxazole analog.

Biological Relevance: W54011 (), despite its tetralin core, shares the 4-isopropylphenyl moiety with the target compound. However, W54011’s carboxamide and hydrochloride groups enhance solubility and ionic interactions, which the target compound lacks .

Table 2: Hypothetical Property Comparison*

| Property | Target Compound | Methyl 2-cyclopropylmethyl-5-methyloxazole-4-carboxylate | W54011 |

|---|---|---|---|

| Lipophilicity (LogP) | High (estimated ~4.2) | Moderate (~2.8) | Moderate (~3.1) |

| Aqueous Solubility | Low | Moderate | High (ionized form) |

| Reactivity | High (formyl group) | Low | Moderate (carboxamide) |

| *Data inferred from substituent effects; experimental validation required. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.